3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride
Overview
Description
3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride is a heterocyclic compound that features a piperazine ring attached to an imidazo[1,2-a]pyridine scaffold. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One efficient method includes the iodine-catalyzed one-pot three-component condensation of an aryl aldehyde, 2-aminopyridine, and piperazine . This reaction proceeds via a [4 + 1] cycloaddition mechanism, yielding the desired imidazo[1,2-a]pyridine derivative in good yields.
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of alkylated or acylated imidazo[1,2-a]pyridine derivatives
Scientific Research Applications
3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antifungal activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine: Shares a similar scaffold but differs in the nitrogen atom’s position within the ring.
Imidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,5-a]pyridine: Differs in the position of the nitrogen atom within the imidazo ring
Uniqueness
3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride is unique due to its specific substitution pattern and the presence of the piperazine ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
3-piperazin-1-ylimidazo[1,2-a]pyridine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.2ClH/c1-2-6-15-10(3-1)13-9-11(15)14-7-4-12-5-8-14;;/h1-3,6,9,12H,4-5,7-8H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVMAMUGLHOGLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=C3N2C=CC=C3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853680-34-9 | |
Record name | 1-{imidazo[1,2-a]pyridin-3-yl}piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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